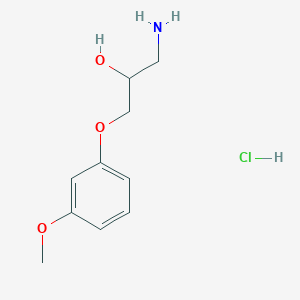

1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride

Description

Properties

IUPAC Name |

1-amino-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11;/h2-5,8,12H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQWXYWGHUSJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-65-8 | |

| Record name | 2-Propanol, 1-amino-3-(3-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Epoxide Ring-Opening Method

- Starting Material: Aryloxy epoxide derivatives, such as 3-(m-tolyloxy)-1,2-epoxypropane, are employed as key intermediates.

- Reaction: The epoxide undergoes nucleophilic attack by 3-methoxyphenethylamine (or analogous amines), opening the epoxide ring to form the amino alcohol.

- Conditions: The reaction is often conducted under reflux in solvents like toluene or ethyl acetate, with the use of bases such as sodium hydride (NaH) or potassium tert-butoxide to facilitate nucleophilic attack.

Research findings indicate that microwave irradiation significantly accelerates this step, achieving yields of up to 98% within minutes, as opposed to hours in conventional heating. For example, microwave-assisted ring opening of aryloxy epoxides with amines yields the amino alcohol in high purity and efficiency.

Nucleophilic Substitution Method

- Starting Material: 1-chloro-3-(3-methoxyphenoxy)-2-propanol derivatives.

- Reaction: Nucleophilic substitution with 3-methoxyphenethylamine in polar aprotic solvents like acetone or acetonitrile.

- Conditions: Heating at 95-100°C for extended periods (~18 hours), followed by filtration to remove insoluble salts, yields the amino alcohol.

Conversion to Hydrochloride Salt

Once the amino alcohol is synthesized, it is converted into its hydrochloride salt through acidification:

- Procedure: Dissolving the free base in isopropanol or 2-propanol, followed by the addition of an excess of hydrogen chloride in the same solvent.

- Reaction Conditions: The mixture is heated to reflux for approximately 2 hours, then seeded with the hydrochloride salt to promote crystallization.

- Isolation: The precipitated hydrochloride salt is filtered, washed with diethyl ether, and dried under vacuum at 50–55°C.

Research data report yields of approximately 58% to 78.6% for the hydrochloride salt, depending on the specific method and reaction conditions employed.

Advanced Methods and Modern Techniques

Recent research explores alternative, more efficient methods:

Microwave-Assisted Synthesis

- Mechanism: Microwave irradiation facilitates rapid ring opening of aryloxy epoxides with amines, dramatically reducing reaction times from hours to minutes.

- Outcome: Yields of up to 98% have been reported, with high regioselectivity and minimal side-products.

- Example: In solvent-free conditions, aryloxy epoxides react with isopropylamine under microwave irradiation to produce aryloxypropanolamines efficiently.

Catalytic Approaches

- Use of catalysts such as samarium triflate or ruthenium complexes enhances regioselectivity and yields during epoxide ring opening.

- Catalytic systems enable reactions to proceed under milder conditions and with better control over stereochemistry.

Data Summary Table

| Method | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Conventional nucleophilic substitution | 1-chloro-3-(3-methoxyphenoxy)-2-propanol + amine, reflux (95-100°C) | Up to 50 (variable) | Longer reaction times (~18 hours) |

| Epoxide ring-opening (classical) | Aryloxy epoxide + amine, reflux in toluene or ethyl acetate | 78–98 (microwave-assisted) | Shorter times, higher yields, less side-products |

| Microwave-assisted ring opening | Aryloxy epoxide + amine, solvent-free microwave irradiation (~10 min) | Up to 98 | Rapid, high-yield, environmentally friendly |

| Acidification to hydrochloride | Free amine in isopropanol + HCl, reflux (~2 hours) | 58–78.6 | Standard salt formation method |

Research Findings and Insights

- Efficiency: Microwave-assisted methods are superior in reducing reaction times and increasing yields.

- Selectivity: Catalytic systems improve regioselectivity, especially in complex molecules.

- Scalability: Traditional methods are cumbersome for large-scale synthesis, whereas microwave techniques show promise for industrial applications.

- Purity: Crystallization from suitable solvents yields high-purity hydrochloride salts with well-defined melting points, confirming product integrity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride has several important applications across different scientific domains:

Medicinal Chemistry

- Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance drug efficacy against specific diseases.

- Beta-Adrenergic Blockers : Similar compounds have been identified as beta-adrenergic blockers with cardio-selective activity, indicating potential cardiovascular applications .

Biological Studies

- Cellular Processes : The compound is utilized in biological research to investigate its effects on cellular signaling pathways and molecular interactions. Understanding these interactions can lead to insights into disease mechanisms.

Industrial Applications

- Specialty Chemicals Production : It is employed in the production of specialty chemicals that require specific properties derived from its chemical structure.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Betaxolol’s cyclopropylmethoxy group improves cardioselectivity (β₁ > β₂), whereas the methoxyphenoxy group’s electronic effects (electron-donating methoxy) could modulate receptor interaction kinetics .

Synthetic Accessibility The synthesis of 1-amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride likely parallels methods for similar dihydrochloride salts, involving tert-butyl carbamate protection, epoxide intermediates, and acidic deprotection .

Steric and Electronic Modifications Compounds with 2,6-dimethylphenoxy substituents (e.g., CAS 1052527-93-1) exhibit increased steric hindrance, which may limit membrane permeability compared to the less hindered methoxyphenoxy derivative . Y-6124’s tetrahydrofurfuryloxy group introduces chirality and enhances solubility, a feature absent in the target compound but relevant for optimizing pharmacokinetics .

Diverse Therapeutic Applications While propranolol and betaxolol are clinically approved for cardiovascular and ophthalmic uses, the target compound’s lack of direct pharmacological data necessitates further testing to confirm beta-blocker activity . Hexylcaine exemplifies how structural variations (e.g., benzoate esters) can shift applications from adrenergic blockade to local anesthesia .

Biological Activity

Introduction

1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride is a compound with potential biological activity, particularly in pharmacological applications. Its structure suggests interactions with various biological targets, leading to diverse biochemical effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅ClN₂O₃

- Molecular Weight : 240.71 g/mol

This compound features an amino group, a methoxyphenyl moiety, and a propanol backbone, which contribute to its biological properties.

Target Interactions

This compound is believed to interact with various enzymes and receptors within the body. The specific interactions can lead to modulation of key biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as amino acid metabolism and signal transduction.

- Receptor Binding : It likely binds to receptors that mediate cellular responses, influencing physiological functions.

Biochemical Pathways

The compound's influence on biochemical pathways can be summarized as follows:

| Pathway | Effect |

|---|---|

| Amino Acid Metabolism | Modulation of enzyme activity |

| Signal Transduction | Altered receptor signaling |

| Cell Proliferation | Potential promotion or inhibition |

Absorption and Distribution

This compound is expected to be absorbed efficiently in the gastrointestinal tract, with subsequent distribution throughout the body. The pharmacokinetic profile suggests:

- Bioavailability : Likely high due to its small molecular size.

- Volume of Distribution : May vary based on tissue affinity.

Metabolism and Excretion

The compound is anticipated to undergo hepatic metabolism, with metabolites excreted primarily via the urine. Key points include:

- Metabolic Pathways : Involvement in phase I (oxidation) and phase II (conjugation) metabolic processes.

- Half-Life : Not well-documented but expected to be moderate based on similar compounds.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- Cell Line Studies : The compound has been tested on various cell lines, showing effects on cell viability and proliferation.

- Mechanistic Insights : Studies indicate that it may activate or inhibit signaling pathways related to growth factors.

In Vivo Studies

Animal model studies have provided insights into the therapeutic potential of this compound:

- Dosage Effects : Varying dosages have shown differential effects on metabolic activity and cell growth.

- Toxicity Assessment : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses.

Case Studies

Several case studies highlight the potential applications of this compound:

- Antitumor Activity : A study indicated that the compound could inhibit tumor growth in xenograft models.

- Neuroprotective Effects : Research demonstrated protective effects against neurodegeneration in rodent models.

Q & A

Basic: How can synthetic routes for 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride be optimized to mitigate instability caused by reactive functional groups?

Methodological Answer:

Synthesis of amino-propanol derivatives often faces challenges due to reactive amino and hydroxyl groups. To stabilize intermediates, a stepwise protection-deprotection strategy is recommended. For example:

- Amino Group Protection : Use tert-butoxycarbonyl (Boc) or phthalimide groups to block the amino group during synthesis .

- Hydroxyl Group Protection : Employ silyl ethers (e.g., trimethylsilyl) to prevent unwanted side reactions .

- Post-Synthesis Stabilization : Convert the free base to the hydrochloride salt to enhance stability and solubility, as seen in structurally related compounds like 1-(2-methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol hydrochloride .

Basic: What analytical techniques are critical for assessing purity and structural integrity of this compound?

Methodological Answer:

- HPLC with UV/Vis Detection : Use reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to quantify purity (>98% as per pharmacopeial standards) .

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the methoxyphenoxy substituent (δ ~3.8 ppm for OCH) and propanol backbone (δ ~3.5-4.0 ppm for CHOH) .

- Mass Spectrometry (HRMS) : Verify molecular weight (calculated: 261.72 g/mol) and detect impurities like dehydrohalogenation byproducts .

Advanced: How can researchers resolve contradictions in reported pharmacological activity (e.g., receptor binding vs. lack of in vivo efficacy)?

Methodological Answer:

Discrepancies may arise from differences in assay conditions or metabolite interference. To address this:

- Receptor Binding Assays : Use competitive binding studies with radiolabeled ligands (e.g., -dihydroalprenolol for β-adrenergic receptors) under controlled pH and temperature .

- Metabolite Profiling : Conduct in vitro hepatic microsome assays to identify active/inactive metabolites. For example, demethylation of the methoxy group could alter activity .

- Species-Specific Differences : Compare receptor affinity across models (e.g., rodent vs. human cell lines) to explain efficacy gaps .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to β-adrenergic receptors. Focus on hydrogen bonding between the hydroxyl group and Ser^{204/207 residues .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-receptor complex. Monitor RMSD values (<2 Å indicates stable binding) .

- QSAR Modeling : Coramine structural analogs (e.g., benzylamino derivatives) to predict selectivity for adrenergic vs. serotonergic receptors .

Basic: What formulation strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Salt Formation : The hydrochloride salt inherently enhances solubility (e.g., ~50 mg/mL in water at 25°C for similar amino-propanols) .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to solubilize the compound for intravenous administration .

- pH Adjustment : Prepare buffered solutions (pH 3–4) to maintain protonation of the amino group, preventing precipitation .

Advanced: How can enantiomeric purity be controlled during synthesis, and why is it critical for pharmacological studies?

Methodological Answer:

- Chiral Chromatography : Employ Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers and confirm >99% enantiomeric excess .

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru) to favor the (R)- or (S)-isomer, as seen in related amino-propanol syntheses .

- Pharmacological Impact : Enantiomers may exhibit divergent receptor binding (e.g., (S)-isomers often show higher β-blockade activity) .

Advanced: What strategies mitigate oxidative degradation during long-term storage?

Methodological Answer:

- Antioxidant Additives : Include 0.01% w/v ascorbic acid or EDTA in lyophilized formulations .

- Light and Temperature Control : Store at −20°C in amber vials under nitrogen to prevent photodegradation of the methoxyphenoxy group .

- Stability-Indicating Assays : Monitor degradation products (e.g., quinone derivatives) via LC-MS every 6 months .

Basic: How to validate the compound’s role in signal transduction pathways (e.g., cAMP modulation)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.